3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

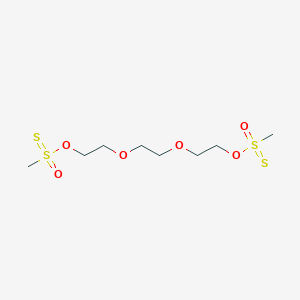

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate is a chemical compound with the molecular formula C8H18O6S4. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate involves multiple steps. The synthetic route typically includes the reaction of specific precursors under controlled conditions to achieve the desired product . Industrial production methods may vary, but they generally involve similar reaction conditions and purification steps to ensure the compound’s purity and stability .

Chemical Reactions Analysis

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways and interactions. Additionally, it is used in industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . This can lead to various biochemical and physiological changes, depending on the context and application .

Comparison with Similar Compounds

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate can be compared to other similar compounds, such as 4-methylbenzenesulfonate derivatives . These compounds share similar structural features but may differ in their reactivity and applications . The uniqueness of this compound lies in its specific functional groups and potential for diverse scientific applications.

Biological Activity

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate, commonly referred to as M8M, is a bifunctional cross-linking agent primarily utilized in biochemical research to study protein interactions and dynamics. Its unique structure allows it to form covalent bonds with thiol groups in proteins, making it a valuable tool in the investigation of membrane transport proteins, particularly those involved in multidrug resistance.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₈O₆S₄

- CAS Number : 212262-04-9

- Structure : M8M consists of a dioxaoctane backbone with two methanethiosulfonate groups at each end, allowing for cross-linking between cysteine residues in proteins.

M8M acts by forming disulfide bonds with cysteine residues in target proteins. This property is particularly useful for studying conformational changes and interactions within membrane proteins such as P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1). The cross-linking ability of M8M enables researchers to capture transient states of these proteins during their functional cycles.

Cross-Linking Studies

-

P-Glycoprotein (P-gp) Dynamics :

- Research has shown that M8M can effectively cross-link cysteine residues in P-gp, revealing dynamic changes in the drug-binding site during ATP hydrolysis. For instance, ATP plus vanadate was found to inhibit cross-linking between specific cysteine mutants (332C(TM6) and 856C(TM10)), indicating conformational alterations upon ATP binding .

- The use of M8M allowed for the identification of specific distances between homologous halves of P-gp that are crucial for its ATPase activity .

- Multidrug Resistance Protein 1 (MRP1) :

Case Studies

- A study involving the use of M8M demonstrated its efficacy in probing the structure-function relationship of P-gp. By employing cysteine-scanning mutagenesis coupled with M8M cross-linking, researchers were able to map out critical interactions that govern drug transport mechanisms .

- Another significant finding was that M8M facilitated the identification of conformational states within MRP1 that are essential for its function as a transporter against environmental toxicants and chemotherapeutic agents .

Data Table: Summary of Cross-Linking Studies Using M8M

| Protein | Cysteine Mutants | Effect of ATP/Vanadate | Key Findings |

|---|---|---|---|

| P-glycoprotein | L332C(TM6)/Q856C(TM10) | Inhibition of cross-linking | Indicates conformational change upon ATP binding |

| P-glycoprotein | L332C(TM6)/L976C(TM12) | Enhanced cross-linking | Suggests reorientation during catalytic cycle |

| MRP1 | Various mutants | Variable based on substrate presence | Revealed structural dynamics critical for transport |

Properties

CAS No. |

212262-04-9 |

|---|---|

Molecular Formula |

C8H18O6S4 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

1,2-bis(2-methylsulfonylsulfanylethoxy)ethane |

InChI |

InChI=1S/C8H18O6S4/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3 |

InChI Key |

LXWJSGGRYYFDPB-UHFFFAOYSA-N |

SMILES |

CS(=O)(=S)OCCOCCOCCOS(=O)(=S)C |

Canonical SMILES |

CS(=O)(=O)SCCOCCOCCSS(=O)(=O)C |

Synonyms |

Mts-8-O2-Mts |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.